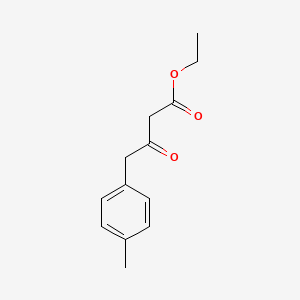

Ethyl 3-oxo-4-(p-tolyl)butanoate

Description

Significance of β-Keto Esters in Contemporary Organic Synthesis

β-Keto esters are organic compounds characterized by a ketone functional group positioned at the beta-carbon relative to an ester group. fiveable.mefiveable.me This arrangement of functional groups makes them highly valuable intermediates in organic synthesis. fiveable.mefiveable.me Their importance stems from their ability to readily form enolates when treated with a base, which can then participate in a wide array of carbon-carbon bond-forming reactions. fiveable.me

These compounds are central to several key reactions in organic chemistry, including:

Claisen Condensation: This reaction allows for the formation of larger β-keto esters from simpler ester precursors. fiveable.meresearchgate.net

Alkylation: The acidic α-protons of β-keto esters can be easily removed to form an enolate, which can then be alkylated. fiveable.me

Decarboxylation: The β-keto group facilitates the loss of the ester group as carbon dioxide upon heating, leading to the formation of ketones. nih.gov

Cyclization Reactions: Intramolecular reactions of β-keto esters can be used to construct cyclic compounds, which are important frameworks in many natural products and pharmaceuticals. fiveable.me

The versatility of β-keto esters makes them indispensable in the synthesis of a diverse range of molecules, from pharmaceuticals to agrochemicals. fiveable.meresearchgate.net

The Role of the p-Tolyl Moiety in Functional Organic Compounds

The p-tolyl group is a functional group derived from toluene, consisting of a methyl group attached to a phenyl ring at the para position. ontosight.aiwikipedia.org The presence of this moiety in an organic molecule can significantly influence its physical and chemical properties. ontosight.ai

Key characteristics and roles of the p-tolyl group include:

Electronic Effects: The methyl group is an electron-donating group, which can increase the electron density of the aromatic ring and influence the reactivity of other functional groups attached to it. ontosight.ai

Steric Hindrance: The bulk of the p-tolyl group can direct the stereochemical outcome of reactions, favoring the formation of specific isomers.

Solubility: As a nonpolar and hydrophobic group, the p-tolyl moiety can affect the solubility of a compound in various solvents. wikipedia.org

Leaving Group Ability: Tolyl sulfonates are excellent leaving groups in nucleophilic substitution reactions, making them useful for activating alcohols. wikipedia.org

The p-tolyl group is a common structural feature in many pharmaceuticals, agrochemicals, and dyes, where it contributes to the desired biological or chemical activity of the molecule. ontosight.ai

Overview of Ethyl 3-oxo-4-(p-tolyl)butanoate as a Versatile Synthetic Scaffold

This compound combines the reactive properties of a β-keto ester with the structural and electronic contributions of a p-tolyl group. This unique combination makes it a highly versatile scaffold in organic synthesis, providing a foundation for the construction of a wide variety of more complex molecules.

The chemical structure of this compound offers several points for synthetic modification:

The enolizable β-keto ester system allows for a range of reactions at the α-carbon.

The ester functionality can be hydrolyzed, transesterified, or used in condensation reactions.

The ketone can undergo reduction, addition, or condensation reactions.

The p-tolyl group can influence the reactivity of the rest of the molecule and can also be a site for further functionalization.

The compound serves as a key intermediate in the synthesis of various heterocyclic compounds and other complex organic structures. Its utility is analogous to the related compound, Ethyl 3-oxo-4-phenylbutanoate, which is used in the preparation of pyrazolone (B3327878) and pyrrolinylaminopyrimidine derivatives with biological activity. guidechem.comchemicalbook.com

Below is a table summarizing the key properties of this compound:

| Property | Value |

| IUPAC Name | ethyl 4-(4-methylphenyl)-3-oxobutanoate nih.gov |

| Molecular Formula | C13H16O3 nih.gov |

| Molecular Weight | 220.26 g/mol nih.gov |

| CAS Number | 62135-86-8 nih.gov |

The strategic placement of its functional groups makes this compound a valuable and adaptable tool for synthetic chemists, enabling the efficient construction of diverse and complex molecular architectures.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-(4-methylphenyl)-3-oxobutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-3-16-13(15)9-12(14)8-11-6-4-10(2)5-7-11/h4-7H,3,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDXNSFVXXGAUMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)CC1=CC=C(C=C1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30654151 | |

| Record name | Ethyl 4-(4-methylphenyl)-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30654151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62135-86-8 | |

| Record name | Ethyl 4-(4-methylphenyl)-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30654151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Chemical Transformations of Ethyl 3 Oxo 4 P Tolyl Butanoate

Reactions Involving the β-Keto Ester Functionality

The β-keto ester group in ethyl 3-oxo-4-(p-tolyl)butanoate is the hub of its reactivity, participating in a variety of transformations that are fundamental to organic chemistry.

Keto-Enol Tautomerism and its Chemical Implications

Like other 1,3-dicarbonyl compounds, this compound exists as a mixture of keto and enol tautomers. oxfordreference.commasterorganicchemistry.com The keto form contains two carbonyl groups, while the enol form possesses a carbon-carbon double bond and a hydroxyl group. libretexts.org The equilibrium between these two forms is influenced by factors such as the solvent and temperature. masterorganicchemistry.com

Table 1: Keto-Enol Tautomerism of this compound

| Tautomer | Key Structural Features | Role in Reactivity |

| Keto Form | Two carbonyl groups (ketone and ester) | Acts as an electrophile at the carbonyl carbons. |

| Enol Form | Carbon-carbon double bond and a hydroxyl group | Acts as a nucleophile at the α-carbon. |

Nucleophilic Additions to the Carbonyl Groups

The carbonyl carbons of both the ketone and ester groups in this compound are electrophilic and susceptible to attack by nucleophiles. youtube.com These reactions typically proceed via a tetrahedral intermediate. youtube.com

Common nucleophiles that react with β-keto esters include hydrides (from reagents like sodium borohydride (B1222165) or lithium aluminum hydride), organometallic reagents (such as Grignard reagents), and amines. youtube.com The specific product formed depends on the nature of the nucleophile and the reaction conditions. For instance, reduction with a hydride source can lead to the corresponding diol, while reaction with a Grignard reagent can result in the formation of a tertiary alcohol after subsequent workup.

Electrophilic Substitutions at the Alpha-Carbon

The α-carbon, located between the two carbonyl groups, is acidic and can be readily deprotonated by a base to form a stabilized enolate. This enolate is a potent nucleophile and can participate in a variety of electrophilic substitution reactions.

A common example is alkylation, where the enolate reacts with an alkyl halide to form a new carbon-carbon bond at the α-position. This reaction is a powerful tool for introducing alkyl chains and building more complex molecular architectures. The choice of base and reaction conditions is critical to control the extent of alkylation and prevent side reactions.

Condensation Reactions and Heterocycle Formation

This compound is a valuable precursor for the synthesis of various heterocyclic compounds through condensation reactions. nih.gov The presence of two electrophilic centers (the carbonyl carbons) and a nucleophilic center (the α-carbon) allows for cyclization reactions with appropriate binucleophiles.

For example, reaction with hydrazine (B178648) or its derivatives can lead to the formation of pyrazoles or pyrazolones. Similarly, condensation with ureas or thioureas can yield pyrimidines or thiopyrimidines. These reactions are often catalyzed by acids or bases and proceed through an initial nucleophilic addition followed by a dehydration step to form the aromatic heterocycle. The specific heterocycle formed is dependent on the nature of the condensing agent used.

Transformations of the p-Tolyl Aromatic Ring

The p-tolyl group, while generally less reactive than the β-keto ester functionality, can undergo transformations typical of substituted benzene (B151609) rings.

Aromatic Substitution Reactions

The p-tolyl group can participate in electrophilic aromatic substitution (EAS) reactions. chadsprep.commasterorganicchemistry.com The methyl group is an activating, ortho-, para-directing group, meaning that incoming electrophiles will preferentially add to the positions ortho or para to the methyl group. However, the position para to the methyl group is already substituted, so substitution will primarily occur at the ortho positions.

Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com These reactions typically require a strong electrophile, often generated in situ with the help of a catalyst. For example, nitration can be achieved using a mixture of nitric acid and sulfuric acid. The electronic nature of the substituent already present on the aromatic ring dictates the position of further substitution.

Oxidation and Reduction of the Methyl Group

The chemical reactivity of this compound includes transformations at both the carbonyl function and the peripheral methyl group of the tolyl substituent.

Oxidation: The methyl group attached to the aromatic ring can be oxidized to a carboxylic acid group. This transformation typically requires strong oxidizing agents. While specific studies on this compound are not prevalent, the oxidation of p-substituted toluenes is a well-established reaction. For instance, the rate of conversion of a p-tolyl methyl group to a carboxyl group is influenced by the nature of the other substituent on the ring. sigmaaldrich.com

Reduction: The ketone at the C-3 position is susceptible to reduction to a secondary alcohol, yielding ethyl 3-hydroxy-4-(p-tolyl)butanoate. This selective reduction can be achieved using various reducing agents. Sodium borohydride (NaBH₄) is a mild and selective reagent that typically reduces ketones without affecting the ester group. youtube.com Enzymatic reductions are also employed to achieve high stereoselectivity, producing specific enantiomers of the corresponding alcohol. For example, (S)-1-phenylethanol dehydrogenase has been used for the asymmetric reduction of various β-keto esters to their corresponding (S)-alcohols with high enantiomeric excess. youtube.com

| Reaction Type | Reagent Example | Functional Group Transformed | Product Type |

|---|---|---|---|

| Reduction | Sodium Borohydride (NaBH₄) | Ketone (C=O) | Secondary Alcohol |

| Oxidation | Strong Oxidizing Agent (e.g., KMnO₄) | Methyl (-CH₃) of Tolyl Group | Carboxylic Acid |

Reactions as a Synthetic Intermediate

The unique 1,3-dicarbonyl arrangement in this compound makes it an important precursor in the synthesis of various complex molecules and heterocyclic systems.

This compound can act as a Michael donor in Michael addition reactions. The active methylene (B1212753) group (C-2), flanked by two carbonyl groups, is acidic and can be deprotonated by a base to form a stabilized enolate ion. This nucleophilic enolate can then add to the β-carbon of an α,β-unsaturated carbonyl compound (a Michael acceptor). This reaction is a powerful tool for carbon-carbon bond formation, leading to the creation of 1,5-dicarbonyl compounds which can be further cyclized. The most effective Michael reactions occur when a stable enolate, such as that derived from a β-keto ester, adds to an unhindered α,β-unsaturated acceptor. nih.gov

One of the classical reactions involving β-keto esters is the Knorr pyrazole (B372694) synthesis, which is used to produce pyrazole and pyrazolone (B3327878) derivatives. nih.gov this compound can react with hydrazine or its derivatives in a condensation reaction. The reaction proceeds through the initial formation of a hydrazone at one of the carbonyl groups, followed by an intramolecular cyclization and dehydration to yield the stable, aromatic pyrazolone ring. The specific product formed depends on the reaction conditions and the substituents on the hydrazine. For instance, reacting a β-keto ester with phenylhydrazine (B124118) typically yields a 1-phenyl-substituted pyrazolone. nih.gov This method is a cornerstone in heterocyclic chemistry due to its reliability and the pharmacological importance of pyrazolone scaffolds. nih.gov

| Reactant 1 | Reactant 2 | Reaction Type | Product Class |

|---|---|---|---|

| This compound | Hydrazine (or substituted hydrazine) | Condensation/Cyclization | Pyrazolone Derivative |

This compound serves as a key building block for the synthesis of pyrimidine (B1678525) analogues through multicomponent reactions like the Biginelli reaction. In a variation of this reaction, a β-keto ester, an aldehyde, and a guanidine (B92328) derivative can be condensed to form substituted dihydropyrimidine (B8664642) rings. nih.gov The use of guanidine specifically leads to the formation of 2-aminodihydropyrimidines. While the direct synthesis of a fused pyrrolinylaminopyrimidine system is a more complex, multi-step process, the initial formation of the pyrimidine ring relies on the reactivity of the β-keto ester. The condensation of β-keto esters with amidines is a known method for producing substituted pyrimidin-4-ols, demonstrating the utility of this starting material in constructing the core pyrimidine structure.

Quinoxaline (B1680401) derivatives are important heterocyclic compounds often synthesized by the condensation of an aromatic 1,2-diamine, such as o-phenylenediamine (B120857), with a 1,2-dicarbonyl compound. This compound can be a precursor to the required 1,2-dicarbonyl species. Alternatively, under certain conditions, the β-keto ester itself or its derivatives can react directly. For example, the reaction of o-phenylenediamines with α-haloketones or α-hydroxyketones, which can be derived from β-keto esters, is a common route to quinoxalines. nih.gov Research has shown that various catalysts, including mild acids, can facilitate the condensation of o-phenylenediamine with dicarbonyl compounds to yield quinoxalines efficiently. nih.gov In one study, a 2-(3-(p-tolyl)quinoxalin-2-yl)aniline was synthesized from a precursor derived from a related oxo-indole structure and o-phenylenediamine, highlighting the role of the tolyl-containing fragment in forming the final quinoxaline product.

The 1,3-dicarbonyl functionality of this compound makes it an ideal substrate for reactions with a variety of binucleophiles to construct five- and six-membered heterocyclic rings. A binucleophile contains two nucleophilic centers which can attack the two electrophilic carbonyl carbons of the β-keto ester, leading to a cyclization reaction.

As discussed previously, the reaction with hydrazine derivatives (a 1,2-binucleophile) yields pyrazolones. nih.gov Similarly, reaction with o-phenylenediamine (another 1,2-binucleophile) can lead to the formation of a seven-membered benzodiazepine (B76468) ring system or be used to construct quinoxalines, depending on the exact substrate and reaction conditions. The reaction with urea (B33335) or guanidine (1,3-binucleophiles) in the presence of an aldehyde leads to dihydropyrimidines via the Biginelli reaction. nih.gov These examples underscore the role of this compound as a versatile platform for generating a diverse range of heterocyclic structures.

Wittig-type Reactions and Related Ylide Chemistry

The Wittig reaction is a cornerstone of organic synthesis for the creation of carbon-carbon double bonds from carbonyl compounds and phosphorus ylides. wikipedia.orgresearchgate.netlibretexts.org The reaction typically involves the nucleophilic attack of the ylide on an aldehyde or ketone, followed by a series of steps culminating in the formation of an alkene and a phosphine (B1218219) oxide. lumenlearning.commasterorganicchemistry.com

While the Wittig reaction is most effective with aldehydes and ketones, the reactivity of the ketone carbonyl in this compound towards phosphorus ylides is a subject of interest. Generally, ketones are less reactive than aldehydes in Wittig reactions due to steric hindrance. libretexts.org The presence of the bulky p-tolyl group and the adjacent ester functionality in this compound could further influence the accessibility of the ketone carbonyl to the incoming ylide.

The nature of the ylide itself plays a crucial role in the outcome of the reaction. Stabilized ylides, which contain an electron-withdrawing group, are less reactive and often exhibit higher E-selectivity in the resulting alkene. wikipedia.org Conversely, non-stabilized ylides are more reactive and typically favor the formation of Z-alkenes. wikipedia.org

Detailed studies on the Wittig-type reactions of this compound are not extensively reported in the literature. However, based on the general principles of the Wittig reaction, a hypothetical reaction scheme can be proposed. The reaction would involve the olefination of the ketone carbonyl to yield an α,β-unsaturated ester.

Hypothetical Wittig Reaction of this compound

| Reactant 1 | Wittig Reagent (Ylide) | Product | Potential Stereoselectivity |

| This compound | Methylenetriphenylphosphorane (Ph₃P=CH₂) | Ethyl 3-methylene-4-(p-tolyl)butanoate | Not applicable |

| This compound | Ethyl (triphenylphosphoranylidene)acetate (Ph₃P=CHCO₂Et) | Diethyl 2-(2-(p-tolyl)ethylidene)succinate | Predominantly E-isomer expected with stabilized ylide |

It is important to note that the ester carbonyl of this compound is generally unreactive towards Wittig reagents. vanderbilt.edu The primary site of reaction would be the ketone carbonyl.

Cascade and Multicomponent Reactions

Cascade reactions, also known as tandem or domino reactions, are processes where multiple bonds are formed in a single synthetic operation without isolating the intermediates. Multicomponent reactions (MCRs) are a subset of cascade reactions where three or more reactants combine in a single step to form a product that incorporates portions of all the reactants. These reaction strategies are highly valued for their efficiency and atom economy.

The structural features of this compound make it an attractive substrate for the design of cascade and multicomponent reactions. The active methylene group can be deprotonated to form a nucleophilic enolate, while the ketone and ester carbonyls can act as electrophiles.

While specific cascade or multicomponent reactions involving this compound are not prominently documented, its structural analogues, β-keto esters, are known to participate in such transformations. nih.gov For instance, the enolate of a β-keto ester can participate in Michael additions, which can be the initiating step of a cascade sequence. aklectures.com

A plausible, though not experimentally verified, cascade reaction could involve the initial reaction of this compound with an α,β-unsaturated aldehyde in the presence of a suitable catalyst. This could trigger a sequence of Michael addition followed by an intramolecular aldol (B89426) condensation, leading to the formation of a cyclic product.

Hypothetical Cascade Reaction

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Potential Product |

| This compound | Acrolein | Base (e.g., NaOEt) | Ethyl 2-hydroxy-4-(p-tolyl)-6-oxocyclohex-3-ene-1-carboxylate |

Similarly, in the context of multicomponent reactions, this compound could potentially be employed in reactions like the Hantzsch pyridine (B92270) synthesis or the Biginelli reaction, which are classic examples of MCRs that utilize β-dicarbonyl compounds.

The exploration of Wittig-type reactions and the development of novel cascade and multicomponent reactions involving this compound remain promising areas for future research, offering pathways to complex molecular architectures from a readily accessible starting material.

Applications in Advanced Organic Synthesis

Strategic Utilization as a Key Building Block

The chemical reactivity of ethyl 3-oxo-4-(p-tolyl)butanoate, centered around its β-keto ester functionality, makes it a strategic building block in organic synthesis. This compound serves as a versatile intermediate, readily participating in fundamental carbon-carbon bond-forming reactions. The active methylene (B1212753) group situated between the two carbonyls can be easily deprotonated to form a stabilized enolate, which can then act as a nucleophile in various alkylation and acylation reactions.

Furthermore, this compound is an ideal substrate for important multicomponent reactions. These reactions are highly efficient processes where three or more reactants combine in a single step to form a complex product, adhering to the principles of green chemistry by maximizing atom economy and minimizing waste. Two prominent examples are the Hantzsch and Biginelli reactions.

Hantzsch Pyridine (B92270) Synthesis: In this classic multicomponent reaction, this compound can react with an aldehyde and a nitrogen source, typically ammonia (B1221849) or ammonium (B1175870) acetate (B1210297), to construct the dihydropyridine (B1217469) core. wikipedia.orgorganic-chemistry.org The resulting 1,4-dihydropyridine (B1200194) derivatives are of significant pharmaceutical interest. wikipedia.orgnih.gov

Biginelli Reaction: This reaction involves the acid-catalyzed cyclocondensation of a β-keto ester, an aldehyde, and urea (B33335) or thiourea. nih.govnih.gov Employing this compound in this process allows for the synthesis of dihydropyrimidinones, a class of heterocyclic compounds with a broad spectrum of biological activities. nih.gov

The ability to participate in these and other condensation reactions makes this compound a fundamental tool for generating molecular complexity from simple starting materials.

Table 1: Key Reactions Utilizing this compound

| Reaction Name | Reactants | Product Scaffold |

|---|---|---|

| Hantzsch Synthesis | Aldehyde, Ammonia/Ammonium Acetate | Dihydropyridine |

| Biginelli Reaction | Aldehyde, Urea/Thiourea | Dihydropyrimidinone |

Contributions to the Synthesis of Complex Natural Products and Analogues

β-Keto esters are recognized as crucial building blocks in the total synthesis of natural products and their analogues. google.com Their functional group arrangement is ideal for constructing the complex carbon skeletons found in nature. While specific total syntheses employing this compound are not extensively documented, the broader class of vicinal ketoesters and related derivatives are key intermediates in synthesizing these complex molecules. beilstein-journals.orgnih.gov

The reactivity of the keto and ester groups allows for a variety of transformations that are essential for natural product synthesis. For instance, the reduction of the keto group can introduce a hydroxyl group, leading to chiral building blocks like ethyl 3-hydroxybutanoate, which is highly valued in the synthesis of various natural products. orgsyn.org The enolate chemistry of β-keto esters is also exploited in aldol (B89426) additions and Michael reactions to build intricate stereocenters and ring systems. beilstein-journals.org

The synthesis of optically active β-keto esters is a significant area of research, as these chiral molecules serve as valuable starting materials for enantioselective natural product synthesis. google.com Methodologies have been developed to produce these compounds, underscoring their importance as precursors to complex, biologically active molecules. google.comorgsyn.org Therefore, this compound and its derivatives represent a platform from which the core structures of various natural products can be assembled.

Precursor in the Formation of Biologically Relevant Scaffolds

A primary application of this compound is its role as a precursor in the synthesis of heterocyclic scaffolds that form the core of many biologically active compounds. Its ability to participate in cyclocondensation reactions is key to this utility.

The Hantzsch synthesis, for example, yields 1,4-dihydropyridine (1,4-DHP) derivatives. wikipedia.org This scaffold is of immense pharmacological importance, as many compounds based on this structure function as calcium channel blockers used in the treatment of cardiovascular diseases like hypertension. wikipedia.orgnih.gov The substitution pattern on the dihydropyridine ring, which can be readily varied by choosing different starting materials, including different β-keto esters and aldehydes, allows for the fine-tuning of their biological activity.

Similarly, the Biginelli reaction produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). nih.gov This heterocyclic system is a "privileged scaffold" in medicinal chemistry, with derivatives exhibiting a wide range of biological effects, including antiviral, antitumor, antibacterial, and anti-inflammatory properties. nih.gov

Beyond these, related β-keto esters are used to synthesize other important scaffolds like pyrazolones and carbazoles. Pyrazolone (B3327878) derivatives, for instance, have been investigated for their potential in treating prion diseases. The versatility of this compound thus provides a direct route to a variety of molecular frameworks with proven therapeutic relevance.

Table 2: Biologically Relevant Scaffolds Derived from β-Keto Esters

| Scaffold | Synthetic Route | Associated Biological Activity |

|---|---|---|

| 1,4-Dihydropyridines | Hantzsch Synthesis | Calcium Channel Blockers, Antihypertensive wikipedia.orgnih.gov |

| Dihydropyrimidinones | Biginelli Reaction | Antiviral, Antitumor, Antibacterial nih.gov |

Design and Synthesis of Advanced Organic Materials

The application of this compound extends to the field of materials science, particularly in the synthesis of functional organic molecules like dyes. The reactive nature of the β-keto ester group makes it a useful intermediate in the production of chromophores. The azo-derivative, ethyl 3-oxo-2-(p-tolylazo)butanoate, is noted for its colorimetric properties, which stem from the presence of the azo group, a common feature in many dyes. nih.gov This suggests that this compound can be chemically modified to create compounds with specific light-absorbing properties for applications in dyes and pigments.

Furthermore, derivatives of β-keto esters can be used to prepare more complex conjugated systems. For example, a related phosphorane derivative, ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate, is used as a reactant to prepare chain-conjugated 2H-pyran-5-carboxylates. sigmaaldrich.comsigmaaldrich.com Such conjugated systems are of interest for their potential applications in optoelectronics and other advanced material technologies.

Enantioselective and Stereoselective Syntheses Involving Ethyl 3 Oxo 4 P Tolyl Butanoate Derivatives

Asymmetric Catalysis for Chiral Product Formation

Asymmetric catalysis provides an efficient pathway to chiral molecules from prochiral starting materials like ethyl 3-oxo-4-(p-tolyl)butanoate. This is achieved using small amounts of a chiral catalyst to generate large quantities of an enantioenriched product. Both organocatalysis and metal-based catalysis are pivotal in this field.

Organocatalytic Enantioselective Processes

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations. While specific studies detailing the organocatalytic modification of this compound are not extensively documented in publicly available research, the principles of organocatalysis can be readily applied. For instance, proline and its derivatives are well-known catalysts for enantioselective aldol (B89426) and Michael reactions. These catalysts function by forming a transient chiral enamine or iminium ion with the substrate, which then reacts stereoselectively with an electrophile.

In a hypothetical scenario, a chiral secondary amine catalyst could react with this compound to form a chiral enamine. This enamine could then undergo a diastereoselective and enantioselective reaction, such as an aldol addition, to create new stereocenters with high fidelity. The development of such a process would be of considerable interest for the synthesis of complex chiral molecules.

Metal-Catalyzed Asymmetric Transformations

Metal-catalyzed reactions are a powerful tool for creating chiral centers. Transition metals, in combination with chiral ligands, can catalyze a wide array of asymmetric reactions, including hydrogenations, transfer hydrogenations, and various carbon-carbon bond-forming reactions.

For a substrate like this compound, a prominent application would be the asymmetric reduction of the ketone group to a chiral alcohol. Catalysts based on ruthenium, rhodium, or iridium, complexed with chiral phosphine (B1218219) ligands (e.g., BINAP), are highly effective for the hydrogenation of β-keto esters. The choice of metal and ligand is crucial for achieving high enantioselectivity.

While direct experimental data for the asymmetric metal-catalyzed reduction of this compound is scarce in the literature, research on analogous substrates provides a clear blueprint for potential synthetic routes.

Biocatalytic Approaches to Chiral Derivatives

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical methods. Enzymes operate under mild conditions and often exhibit exquisite chemo-, regio-, and stereoselectivity.

Stereoselective Bioreductions of Keto Esters

The reduction of the ketone in β-keto esters to a chiral hydroxyl group is a well-established application of biocatalysis. A variety of microorganisms and isolated enzymes, particularly ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), are capable of performing this transformation with high enantiomeric excess (ee). These enzymes typically utilize nicotinamide (B372718) cofactors such as NADPH or NADH.

Research on the asymmetric reduction of similar keto esters, such as ethyl 4-chloro-3-oxobutanoate, has demonstrated the effectiveness of recombinant E. coli cells expressing carbonyl reductases researchgate.net. These biocatalysts can produce the corresponding chiral hydroxy esters in high yields and with excellent enantioselectivity. It is highly probable that a screening of various KREDs would identify enzymes capable of reducing this compound to either the (R)- or (S)-hydroxybutanoate with high stereochemical control.

Table 1: General Scheme for Biocatalytic Reduction

| Substrate | Biocatalyst | Product | Potential Outcome |

| This compound | Ketoreductase (KRED) / Alcohol Dehydrogenase (ADH) | Ethyl (R)- or (S)-3-hydroxy-4-(p-tolyl)butanoate | High enantiomeric excess (>99% ee) |

Enzyme-Mediated Kinetic Resolutions

Enzymatic kinetic resolution is another powerful biocatalytic strategy for obtaining enantiomerically pure compounds. This method involves the selective reaction of one enantiomer of a racemic mixture, leaving the unreacted enantiomer in high enantiomeric excess. Lipases are commonly employed for the kinetic resolution of racemic alcohols and esters through selective acylation or hydrolysis.

Although specific studies on the enzymatic kinetic resolution of racemic derivatives of this compound are not readily found, the general methodology is well-established for similar structures Current time information in Bangalore, IN.. For instance, a racemic mixture of ethyl 3-hydroxy-4-(p-tolyl)butanoate could potentially be resolved using a lipase (B570770) in the presence of an acylating agent. The enzyme would selectively acylate one enantiomer, allowing for the separation of the acylated and unreacted enantiomers, both in high ee.

Chiral Auxiliary-Mediated Synthesis of Enantioenriched Products

The use of chiral auxiliaries is a classical and reliable method for asymmetric synthesis. A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective reaction. After the desired transformation, the auxiliary is removed, yielding an enantioenriched product.

While specific examples of chiral auxiliary-mediated synthesis using this compound are not prevalent in the literature, the general approach is straightforward. For example, the ethyl ester of the target molecule could be transesterified with a chiral alcohol, such as a derivative of an amino alcohol, to form a new ester with a chiral auxiliary attached. The diastereomeric mixture could then be separated, or subsequent reactions at the ketone could proceed diastereoselectively under the influence of the nearby chiral center. Finally, removal of the auxiliary would afford the desired enantiopure product. Research on the use of chiral auxiliaries in various contexts, such as in photocycloadditions, highlights the potential of this strategy for controlling stereochemistry in complex syntheses nih.gov.

Diastereoselective Control in Reactions

The control of diastereoselectivity in reactions of β-keto esters is a critical aspect of stereoselective synthesis, enabling the preferential formation of one diastereomer over others. This is typically achieved through various strategies, including substrate control, reagent control, or catalyst control. For a molecule like this compound, which possesses a prochiral ketone and a methylene (B1212753) group adjacent to two carbonyls, several types of reactions could theoretically be controlled for diastereoselectivity.

Potential Reactions for Diastereoselective Control:

Reduction of the β-keto group: The reduction of the ketone in this compound would generate a β-hydroxy ester with two stereocenters. The relative configuration of these centers (syn or anti) would be determined by the facial selectivity of the hydride attack on the carbonyl group. This can often be influenced by the presence of a chiral auxiliary, a chiral reducing agent, or a chiral catalyst that coordinates to the substrate.

Reactions at the α-position: The methylene group between the ketone and the ester is acidic and can be deprotonated to form an enolate. The subsequent reaction of this enolate with an electrophile could, if the electrophile itself is chiral or if a chiral auxiliary is employed, lead to the formation of diastereomers.

Despite the theoretical potential for such studies, a detailed search of scientific databases did not yield specific examples or quantitative data (e.g., diastereomeric ratios) for diastereoselective reactions of this compound. The available literature tends to focus on the synthesis of the compound itself or its use in reactions where diastereoselectivity is either not a primary focus or not reported.

Broader searches on the diastereoselective reactions of 4-aryl-3-oxobutanoates also failed to provide specific data that could be directly extrapolated to the p-tolyl derivative. While the principles of diastereoselective synthesis are well-established, their specific application to this compound has not been a prominent subject of published research.

Mechanistic Investigations of Reactions Involving Ethyl 3 Oxo 4 P Tolyl Butanoate

Elucidation of Reaction Pathways

The reaction pathways for Ethyl 3-oxo-4-(p-tolyl)butanoate are predominantly dictated by its β-keto ester functionality. This structural motif enables it to participate in a range of classical organic reactions, including the Biginelli and Hantzsch syntheses, and the Knoevenagel condensation. While detailed mechanistic studies specifically for this compound are not extensively documented, the pathways can be elucidated by analogy to well-studied reactions of similar β-keto esters like ethyl acetoacetate.

In the Biginelli reaction , a three-component condensation between an aldehyde, a urea (B33335) or thiourea, and a β-keto ester, the pathway involving this compound is believed to proceed through an N-acyliminium ion intermediate. nih.gov This key intermediate is formed from the acid-catalyzed condensation of the aldehyde (e.g., an aromatic aldehyde) and urea. Subsequently, the enol form of this compound attacks the electrophilic iminium ion. The resulting open-chain ureide then undergoes cyclization and dehydration to yield the final dihydropyrimidinone product. The presence of the p-tolyl group is expected to influence the electronic properties of the molecule but not fundamentally alter this pathway.

The Hantzsch pyridine (B92270) synthesis offers another important reaction pathway. This multi-component reaction typically involves an aldehyde, ammonia (B1221849), and two equivalents of a β-keto ester. wikipedia.org The synthesis of a dihydropyridine (B1217469) ring using this compound would likely proceed through two initial key steps: the formation of an enamine from the reaction of one equivalent of the ketoester with ammonia, and a Knoevenagel condensation product from the reaction of the aldehyde with the second equivalent of the ketoester. These two intermediates then undergo a Michael addition followed by cyclization and dehydration to form the dihydropyridine ring. Subsequent oxidation leads to the aromatic pyridine product.

The Knoevenagel condensation involves the reaction of the active methylene (B1212753) group of this compound with an aldehyde or ketone. This reaction is typically catalyzed by a weak base. The mechanism involves the deprotonation of the α-carbon to form a stabilized enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the reaction partner. The resulting aldol-type adduct then undergoes dehydration to yield the final α,β-unsaturated product. The electron-donating nature of the p-tolyl group may have a subtle effect on the acidity of the methylene protons and the stability of the intermediates.

Identification and Characterization of Reaction Intermediates

The transient nature of reaction intermediates makes their isolation and characterization challenging. However, spectroscopic techniques and trapping experiments have provided evidence for their existence in reactions analogous to those involving this compound.

In the context of the Biginelli reaction , NMR studies have been instrumental in identifying key intermediates. Research on the reaction of benzaldehyde, ethyl acetoacetate, and urea has provided strong evidence for the formation of an N-acyliminium ion as a crucial intermediate. nih.gov This was deduced through NMR monitoring of the reaction mixture, which did not support the previously suggested initial aldol (B89426) condensation. Instead, the data pointed towards the rapid formation of the iminium ion, which is then intercepted by the β-keto ester. For reactions involving this compound, similar intermediates are proposed, where the p-tolyl group would be part of the final dihydropyrimidinone structure.

Studies on the Hantzsch synthesis have suggested the formation of at least two key intermediates: an enamine (specifically, ethyl 3-amino-4-(p-tolyl)but-2-enoate) and a chalcone-type Knoevenagel adduct (ethyl 2-(p-tolylacetyl)-3-oxobutanoate). wikipedia.org These intermediates are formed in the initial stages of the reaction and their subsequent condensation leads to the dihydropyridine product.

The primary intermediate in the Knoevenagel condensation is the enolate of this compound. The formation of this enolate is a critical step, and its stability is influenced by the delocalization of the negative charge onto the adjacent carbonyl groups. The electron-donating methyl group on the phenyl ring may slightly destabilize the enolate compared to an unsubstituted phenyl group.

| Reaction | Proposed Key Intermediates | Method of Investigation (Analogous Systems) |

| Biginelli Reaction | N-Acyliminium ion, Open-chain ureide | ¹H and ¹³C NMR spectroscopy nih.gov |

| Hantzsch Pyridine Synthesis | Enamine, Knoevenagel adduct | NMR spectroscopy, Trapping experiments wikipedia.org |

| Knoevenagel Condensation | Enolate, Aldol adduct | In-situ IR spectroscopy, Isotopic labeling |

Kinetic Studies of Reaction Rates and Selectivity

Detailed kinetic studies specifically for reactions involving this compound are scarce in the available literature. However, general principles of chemical kinetics allow for predictions regarding the factors that would influence the rates and selectivity of its reactions.

The rate of reactions such as the Knoevenagel condensation is dependent on the concentration of the reactants and the catalyst, as well as the temperature. The rate-determining step is often the initial deprotonation of the active methylene group or the subsequent carbon-carbon bond formation. The electron-donating p-tolyl group might slightly decrease the acidity of the methylene protons compared to an electron-withdrawing group at the same position, potentially affecting the rate of enolate formation.

The selectivity of these reactions, particularly in the context of forming a single desired product, is a key consideration. In the Hantzsch synthesis, for example, the use of two different β-keto esters can lead to a mixture of products. When using two equivalents of this compound, a single dihydropyridine product is expected.

| Reaction Type | Factors Influencing Reaction Rate | Expected Effect of the p-Tolyl Group |

| Knoevenagel Condensation | Catalyst concentration, Temperature, Acidity of methylene protons | Slight decrease in the rate of enolate formation due to the electron-donating nature of the methyl group. |

| Biginelli Reaction | Catalyst acidity, Concentration of reactants, Rate of iminium ion formation | Minor electronic effects on the nucleophilicity of the enol and the stability of intermediates. |

| Hantzsch Synthesis | Temperature, Catalyst, Reactant concentrations | Minimal impact on the overall reaction pathway, but may influence the rates of the individual condensation steps. |

Stereochemical Course of Transformations

The stereochemistry of reactions involving this compound is of significant interest, particularly in the synthesis of chiral molecules. The ketone carbonyl group at the 3-position is a prochiral center, and its reduction can lead to the formation of a stereogenic center.

The asymmetric reduction of the keto group in this compound to a secondary alcohol is a key transformation that can be achieved with high stereoselectivity using chiral reducing agents or biocatalysts. While specific studies on this substrate are limited, research on the asymmetric reduction of similar β-keto esters, such as ethyl 4-chloro-3-oxobutanoate, demonstrates that high enantiomeric excesses can be achieved using enzymes like carbonyl reductases. nih.govnih.gov The stereochemical outcome (i.e., the formation of the (R)- or (S)-alcohol) is dependent on the specific enzyme or chiral catalyst used.

In the Biginelli reaction , the condensation with an aldehyde creates a new stereocenter at the C4 position of the dihydropyrimidinone ring. When using an achiral aldehyde and catalyst, a racemic mixture of enantiomers is typically formed. However, the development of enantioselective Biginelli reactions using chiral catalysts has allowed for the synthesis of enantioenriched dihydropyrimidinones. The p-tolyl group would be a substituent on this newly formed stereocenter, and its steric and electronic properties could influence the stereoselectivity of the reaction in the presence of a chiral catalyst.

Similarly, in the Hantzsch synthesis , the C4 position of the resulting dihydropyridine is a stereocenter. The use of chiral catalysts or auxiliaries can, in principle, lead to the stereoselective formation of one enantiomer.

| Transformation | Stereochemical Consideration | Methods for Stereocontrol (in Analogous Systems) |

| Reduction of Ketone | Formation of a chiral secondary alcohol | Asymmetric hydrogenation with chiral metal catalysts, Biocatalytic reduction with enzymes (e.g., reductases) nih.govnih.gov |

| Biginelli Reaction | Formation of a stereocenter at the C4-position of the dihydropyrimidinone ring | Use of chiral Brønsted or Lewis acid catalysts |

| Hantzsch Synthesis | Formation of a stereocenter at the C4-position of the dihydropyridine ring | Chiral auxiliaries, Asymmetric catalysis |

Computational Chemistry and Molecular Modeling Studies

Theoretical Analysis of Molecular Structure and Conformations

The three-dimensional structure of a molecule is fundamental to its chemical behavior. For a flexible molecule like Ethyl 3-oxo-4-(p-tolyl)butanoate, multiple conformations, arising from rotation around single bonds, are possible. Computational methods, particularly quantum mechanics-based approaches like Density Functional Theory (DFT), are employed to determine the geometries of these conformers and their relative energies.

A conformational analysis would typically involve a systematic search of the potential energy surface of the molecule. This can be achieved by rotating the dihedral angles of the flexible bonds, such as the C-C bonds in the butanoate chain and the bond connecting the phenyl ring to the chain. For each generated conformation, a geometry optimization is performed to find the nearest local energy minimum.

For analogous β-keto esters, studies have shown that the keto-enol tautomerism is a key consideration. nih.gov However, spectroscopic evidence for similar compounds in non-polar solvents suggests a strong preference for the keto form. nih.gov Computational studies on such molecules typically focus on the keto tautomer to identify the most stable conformations. nih.gov In the case of this compound, the most stable conformer would likely be influenced by steric interactions between the p-tolyl group and the ethyl ester group, as well as electronic effects such as hyperconjugation.

Table 1: Illustrative Relative Energies of Hypothetical Conformations of this compound

| Conformer | Dihedral Angle (Cα-Cβ-Cγ-Cδ) | Relative Energy (kcal/mol) |

| 1 | 180° (anti-periplanar) | 0.00 |

| 2 | 60° (gauche) | 1.25 |

| 3 | -60° (gauche) | 1.28 |

| 4 | 0° (syn-periplanar) | 5.60 |

Note: This table is illustrative and based on general principles of conformational analysis. Actual values would require specific calculations.

Quantum Chemical Calculations of Reactivity and Selectivity

Quantum chemical calculations are instrumental in understanding the reactivity of a molecule by examining its electronic structure. For this compound, these calculations can predict the most likely sites for nucleophilic or electrophilic attack and explain the selectivity observed in its reactions.

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting chemical reactivity. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comlibretexts.orgyoutube.com The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity).

For this compound, the HOMO is expected to be localized on the enolizable α-carbon and the oxygen atoms of the carbonyl groups, indicating that these are the primary sites for reaction with electrophiles. The LUMO, conversely, is likely to be centered on the carbonyl carbons, making them susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a large gap suggests high stability, while a small gap indicates higher reactivity.

Table 2: Illustrative Frontier Orbital Energies for a β-Keto Ester

| Molecular Orbital | Energy (eV) |

| HOMO | -9.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 8.3 |

Note: These values are illustrative and based on typical ranges for organic molecules.

To gain a quantitative understanding of a reaction's feasibility and rate, computational chemists locate and characterize the transition state (TS) structure. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy, which is a key determinant of the reaction rate.

For reactions involving this compound, such as the Claisen condensation, transition state calculations can elucidate the reaction mechanism and predict stereoselectivity. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com For example, in a base-catalyzed self-condensation, computations could model the formation of the enolate and its subsequent attack on another molecule of the ester, identifying the most favorable pathway. These calculations are computationally demanding but provide invaluable mechanistic insights. rsc.org

Prediction of Spectroscopic Parameters (General Methodology)

Computational methods can predict various spectroscopic properties, including NMR chemical shifts (¹H and ¹³C), which are crucial for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a popular approach for calculating NMR shielding tensors. nih.gov

The calculated shielding tensors are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. The accuracy of these predictions has significantly improved with the development of more sophisticated theoretical models and computational power, often providing results that are in good agreement with experimental data. nih.gov For this compound, predicting the ¹H and ¹³C NMR spectra would aid in the assignment of experimental signals and confirm the proposed structure.

Table 3: Illustrative Predicted vs. Experimental ¹³C NMR Chemical Shifts for a Structurally Similar Compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| Carbonyl (ketone) | 202.5 | 203.1 |

| Carbonyl (ester) | 168.0 | 167.4 |

| Aromatic C (ipso) | 135.2 | 134.8 |

| Aromatic C (ortho) | 129.8 | 129.5 |

| Aromatic C (meta) | 128.9 | 128.7 |

| Aromatic C (para) | 143.5 | 143.2 |

| Methylene (B1212753) (α to ketone) | 50.1 | 49.8 |

| Methylene (ester) | 61.5 | 61.2 |

| Methyl (ester) | 14.3 | 14.1 |

| Methyl (tolyl) | 21.4 | 21.1 |

Note: This table is for illustrative purposes. The accuracy of prediction depends on the level of theory and solvent models used.

Computational Design of Novel Reactions and Catalysts

Computational chemistry is increasingly used not only to understand existing chemical phenomena but also to design new reactions and catalysts. rsc.orgrsc.org By modeling the interaction of this compound with various reagents and catalysts, it is possible to predict the outcomes of yet-to-be-performed experiments.

For instance, in the context of asymmetric synthesis, computational methods can be used to design chiral catalysts that can stereoselectively transform this compound into a specific enantiomer. By calculating the energies of the transition states leading to different stereoisomers, researchers can identify catalyst structures that are likely to provide high enantiomeric excess. This in-silico screening approach can significantly accelerate the discovery of new and efficient catalytic systems for reactions involving β-keto esters. acs.org

Advanced Analytical Methodologies in the Research of Ethyl 3 Oxo 4 P Tolyl Butanoate

Spectroscopic Characterization Techniques

Spectroscopy provides fundamental insights into the molecular structure of Ethyl 3-oxo-4-(p-tolyl)butanoate, with each method offering a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is the most powerful tool for elucidating the precise structure of this compound in solution. The molecule exhibits keto-enol tautomerism, meaning spectra can show signals for both forms, although the keto form typically predominates.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For the keto tautomer of this compound, the expected signals are:

A triplet signal for the methyl protons (-O-CH₂-CH₃ ) of the ethyl group.

A quartet signal for the methylene (B1212753) protons (-O-CH₂ -CH₃) of the ethyl group, coupled to the adjacent methyl protons.

A singlet for the methylene protons between the two carbonyl groups (CH₂ -C=O).

A singlet for the benzylic protons adjacent to the aryl ring and the ketone (CH₂ -Ar).

A singlet for the methyl protons on the tolyl group (Ar-CH₃ ).

Two doublets in the aromatic region, characteristic of a para-substituted benzene (B151609) ring.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, distinct signals are expected for each carbon atom in the structure.

Signals for the two carbonyl carbons (ester and ketone).

Four signals for the aromatic carbons of the p-tolyl group.

Signals for the various aliphatic carbons, including the ethyl group carbons, the benzylic carbon, and the methylene carbon between the carbonyls.

Data for the analog 4-oxo-4-p-tolylbutanenitrile shows the ketone carbonyl at ~194.9 ppm, the aromatic carbons between ~128-145 ppm, and the tolyl methyl carbon at ~21.7 ppm. rsc.org The ethyl ester group in the target compound would introduce a carbonyl signal around 167-175 ppm, a methylene carbon signal around 61 ppm, and a methyl carbon signal around 14 ppm.

| Assignment (Keto Form) | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Ethyl (-CH₃) | ~1.2 (triplet) | ~14 |

| Ethyl (-CH₂-) | ~4.1 (quartet) | ~61 |

| Methylene (-CO-CH₂-CO-) | ~3.4 (singlet) | ~50 |

| Benzyl (-CH₂-Ar) | ~3.8 (singlet) | ~49 |

| Tolyl (-CH₃) | ~2.3 (singlet) | ~21 |

| Aromatic (CH) | ~7.1-7.8 (2 doublets) | ~128-145 |

| Ketone (C=O) | - | ~201 |

| Ester (C=O) | - | ~167 |

Note: The table presents predicted values based on standard NMR correlation tables and data from analogous compounds. Actual experimental values may vary.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show strong, characteristic absorption bands confirming its key structural features.

C=O Stretching: Two distinct carbonyl absorption peaks are anticipated. The ester carbonyl (C=O) typically appears in the range of 1750-1735 cm⁻¹, while the ketone carbonyl stretch is expected around 1725-1705 cm⁻¹.

C-O Stretching: A strong band corresponding to the C-O single bond stretch of the ester group is expected between 1300-1000 cm⁻¹.

Aromatic C-H Stretching: Absorption just above 3000 cm⁻¹ indicates the C-H bonds of the aromatic ring.

Aliphatic C-H Stretching: Absorption just below 3000 cm⁻¹ is due to the C-H bonds of the methyl and methylene groups.

Aromatic C=C Bending: Peaks in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon bonds within the p-tolyl ring.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that ionizes molecules and sorts them based on their mass-to-charge ratio (m/z). It provides information about the molecular weight and the fragmentation pattern of the compound, which aids in structural confirmation. The molecular weight of this compound is 220.26 g/mol . nih.gov

When coupled with Gas Chromatography (GC-MS), studies on analogous β-keto esters have shown that these compounds can be thermally unstable. They may undergo decomposition in the hot GC injector port, often leading to decarboxylation. researchgate.net Therefore, the mass spectrum might show a weak or absent molecular ion peak (M⁺) at m/z = 220. Instead, prominent peaks corresponding to fragmentation products may be observed.

Expected Fragmentation Pattern:

Loss of the ethoxy group (-OC₂H₅): A fragment corresponding to [M - 45]⁺.

Loss of the ethyl group (-C₂H₅): A fragment corresponding to [M - 29]⁺.

McLafferty Rearrangement: A common fragmentation pathway for ketones and esters.

Cleavage at the α-position to the carbonyl groups, leading to fragments such as the tolyl-acetyl cation.

Chromatographic Separation and Purity Assessment

Chromatographic methods are essential for separating this compound from reaction mixtures, verifying its purity, and quantifying its enantiomers.

Gas Chromatography (GC) Applications

Gas chromatography is frequently used to assess the purity of volatile compounds like this compound. Purity levels are often reported based on the peak area percentage from a GC analysis. cymitquimica.com However, a significant challenge in the GC analysis of β-keto esters is their potential for thermal decomposition in the injector, which can lead to inaccurate quantification and the appearance of degradation peaks. researchgate.net Derivatization of the keto group, for instance, by forming a methoxime, can prevent this decomposition and allow for more reliable analysis. researchgate.net

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a robust method for the purity assessment of this compound, as it is performed at or near ambient temperature, thus avoiding the thermal degradation issues associated with GC.

Purity Determination: A typical method for purity analysis involves reverse-phase HPLC.

Stationary Phase: A C18 column is commonly used.

Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water is often employed. sielc.com An acid modifier, such as formic acid or phosphoric acid, is typically added to the mobile phase to ensure sharp, symmetrical peaks by suppressing the ionization of any free carboxyl groups and minimizing interactions with residual silanols on the stationary phase. sielc.com

Enantiomeric Excess (e.e.) Determination: Since the carbon atom between the two carbonyl groups (C2) is prochiral and the adjacent benzylic carbon (C4) can be a stereocenter, this compound is a key precursor in asymmetric synthesis. Determining the enantiomeric excess of chiral products derived from it, or of the compound itself if it has been resolved, is critical. This is achieved using chiral HPLC.

Stationary Phase: Chiral Stationary Phases (CSPs) are required to separate the enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely effective for resolving the enantiomers of a broad range of pharmaceutical compounds and intermediates.

Mobile Phase: The mobile phase often consists of a mixture of alkanes (like hexane (B92381) or heptane) and an alcohol (like isopropanol (B130326) or ethanol). The exact ratio is optimized to achieve the best separation (resolution) between the enantiomeric peaks.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid, inexpensive, and highly effective technique for monitoring the progress of organic reactions, including the synthesis of "this compound". nih.govnih.gov This method allows chemists to qualitatively track the consumption of starting materials and the formation of the desired product over time. nih.gov

The general procedure involves spotting a small aliquot of the reaction mixture onto a TLC plate at various time intervals. nih.gov The plate, typically coated with silica (B1680970) gel which acts as the stationary phase, is then developed in a chamber containing an appropriate solvent system (mobile phase). The separation of components on the TLC plate is based on their differential partitioning between the stationary and mobile phases.

In the context of synthesizing "this compound," a typical reaction might involve the Claisen condensation of ethyl 4-tolylacetate with ethyl acetate (B1210297). To monitor this reaction, three lanes would be spotted on a TLC plate: one for the starting material (ethyl 4-tolylacetate), one for the reaction mixture, and a co-spot containing both the starting material and the reaction mixture to aid in identification. nih.gov

The choice of the mobile phase is critical for achieving good separation. For β-keto esters like "this compound," a mixture of a non-polar solvent like hexane and a more polar solvent such as ethyl acetate is commonly employed. The polarity of the solvent system can be adjusted to optimize the separation of the reactant and product spots. nih.gov Visualization of the spots can be achieved under UV light, as aromatic compounds like "this compound" are often UV-active, or by using chemical staining agents. nih.gov

The progress of the reaction is determined by observing the disappearance of the starting material spot and the appearance and intensification of the product spot in the reaction mixture lane. The retention factor (Rƒ), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for each compound in a specific solvent system and helps in their identification.

Table 1: Representative TLC Data for Monitoring the Synthesis of this compound

| Time (min) | Reactant Spot (Rƒ) | Product Spot (Rƒ) | Observations |

| 0 | 0.65 | - | Strong reactant spot, no product visible. |

| 30 | 0.65 | 0.45 | Faint product spot appears, reactant spot still strong. |

| 60 | 0.65 | 0.45 | Intensity of product spot increases, reactant spot diminishes. |

| 90 | 0.65 | 0.45 | Product spot is prominent, reactant spot is faint. |

| 120 | - | 0.45 | Reactant spot has disappeared, indicating reaction completion. |

| Note: Rƒ values are illustrative and depend on the specific TLC conditions (plate, solvent system, temperature). |

X-ray Crystallography for Structural Confirmation

The fundamental principle of X-ray crystallography involves diffracting a beam of X-rays off a single crystal. The resulting diffraction pattern is unique to the crystal's internal structure. By analyzing the positions and intensities of the diffracted X-ray beams, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions can be determined. suniv.ac.in

For a β-keto ester like "this compound," X-ray crystallography can confirm the presence of both the keto and ester functional groups and their relative orientation. It can also reveal the conformation of the ethyl ester chain and the orientation of the p-tolyl group. This level of structural detail is invaluable for understanding the molecule's chemical reactivity and physical properties.

Table 2: Representative Crystallographic Data for a Generic β-Keto Ester

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 5.678 |

| c (Å) | 18.456 |

| β (°) | 98.76 |

| Volume (ų) | 1045.2 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.345 |

| R-factor | 0.045 |

| Note: This data is hypothetical and serves to illustrate the type of information obtained from an X-ray crystallographic analysis. |

Future Research Directions and Emerging Perspectives

Exploration of Novel Synthetic Methodologies

The classical synthesis of β-keto esters like Ethyl 3-oxo-4-(p-tolyl)butanoate often involves the Claisen condensation of an appropriate ester and ketone. However, research is continuously seeking to improve upon these foundational methods by exploring novel synthetic pathways that offer higher yields, milder reaction conditions, and greater substrate scope.

Future explorations may focus on:

Decarboxylative Claisen Condensation: This method utilizes magnesium enolates of substituted malonic acid half oxyesters (SMAHOs) reacting with various acyl donors. This approach could be adapted for the synthesis of this compound by using an appropriate p-tolyl acyl donor, potentially even from the corresponding carboxylic acid, offering a more direct route. organic-chemistry.org

Ynol Ether Chemistry: A one-pot reaction involving carboxylic acids and ynol ethers, promoted by silver(I) oxide with a subsequent DMAP-catalyzed rearrangement, presents an innovative route to β-keto esters under mild conditions. organic-chemistry.org Applying this to p-tolylacetic acid and an appropriate ynol ether could provide a novel and efficient synthesis.

Direct Carboxylation of Ketones: Methods involving the direct carboxylation of ketone enolates are being developed. nih.gov A future approach for this compound could involve the reaction of 1-(p-tolyl)propan-2-one with ethyl chloroformate in the presence of a suitable base. nih.gov

These novel methodologies aim to overcome the limitations of traditional methods, which can include harsh conditions, the need for excess reagents, and inconsistent yields. nih.gov

Development of New Catalytic Systems for Enhanced Selectivity

Catalysis is at the heart of modern, sustainable chemistry. For a molecule like this compound, which possesses a prochiral center, the development of catalytic systems that can control stereoselectivity is a significant goal. Furthermore, catalysts can enhance reaction efficiency and reduce waste.

Emerging catalytic systems include:

Enzymatic Catalysis: Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been successfully used for the transesterification of β-keto esters under mild, solvent-free conditions. google.com This biocatalytic approach could be employed to resolve racemic alcohols using this compound or to synthesize optically active variants of the compound itself. google.com

Transition Metal Catalysis: Catalysts like Niobium(V) chloride (NbCl₅) have been shown to effectively promote the reaction between aldehydes and ethyl diazoacetate to yield β-keto esters. organic-chemistry.org Investigating the use of such catalysts with p-tolualdehyde could offer a selective pathway to the target compound. Similarly, titanium tetrachloride (TiCl₄) has been used for the C-acylation of esters, representing another potential catalytic route. organic-chemistry.org

Organocatalysis: The use of small organic molecules as catalysts is a rapidly growing field. For reactions involving β-keto esters, organocatalysts could be designed to facilitate asymmetric transformations, leading to enantiomerically enriched this compound, which is highly valuable for pharmaceutical applications.

The table below summarizes some catalytic systems and their potential application to the synthesis of this compound.

| Catalyst Type | Example Catalyst | Potential Application | Key Advantage |

| Biocatalyst | Candida antarctica lipase B (CALB) | Enantioselective transesterification | Mild, solvent-free conditions, high enantioselectivity |

| Lewis Acid | Niobium(V) chloride (NbCl₅) | Reaction of p-tolualdehyde with ethyl diazoacetate | High selectivity under mild conditions |

| Lewis Acid | Titanium tetrachloride (TiCl₄) | Crossed Claisen condensation | Effective for C-acylation of esters |

| Organocatalyst | Proline derivatives | Asymmetric aldol (B89426) or Michael reactions | Access to chiral, non-racemic products |

Expansion of Synthetic Utility in Functional Material Science

While this compound is known as an intermediate for pharmaceuticals and fragrances, its potential in functional material science remains an area ripe for exploration. The unique combination of an aromatic ring and a reactive β-dicarbonyl moiety makes it an attractive precursor for various functional materials.

Future research could focus on:

Polymer Chemistry: The ester and ketone functionalities can be used as points for polymerization. For instance, it could be incorporated into polyester (B1180765) chains or used to create polymers with pendant p-tolyl groups, which could influence the material's thermal or optical properties.

Dye and Pigment Synthesis: The core structure is suitable for elaboration into heterocyclic systems that often form the basis of organic dyes. Condensation reactions with various reagents could lead to novel chromophores.

Functional Small Molecules: The compound can serve as a scaffold for creating molecules with specific functions. For example, derivatives of the related compound Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate are used to synthesize polysubstituted cyclopentanones and 2H-pyran-2-ones, structures that can be found in biologically active molecules and materials. sigmaaldrich.comsigmaaldrich.com

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, efficiency, scalability, and process control. The synthesis of fine chemicals and pharmaceutical intermediates is increasingly benefiting from this technology.

The integration of this compound synthesis into flow platforms could involve:

Microreactor Technology: Performing Claisen condensations or other synthetic routes in microreactors can lead to superior heat and mass transfer, allowing for faster reactions and higher yields compared to batch processing. beilstein-journals.org

Automated Reaction Optimization: Flow chemistry platforms can be coupled with automated systems that can rapidly screen different catalysts, solvents, and reaction conditions to find the optimal parameters for the synthesis of this compound.

Safer Handling of Reagents: The generation and immediate consumption of reactive intermediates, such as enolates, can be managed more safely in a continuous flow setup, minimizing the risks associated with handling large quantities of hazardous materials. beilstein-journals.org

Computational Chemistry for Predictive Reaction Design and Optimization

Computational chemistry has become an indispensable tool in modern chemical research, allowing for the prediction of molecular properties, reaction mechanisms, and outcomes before a reaction is ever run in a lab.

For this compound, computational approaches can be applied to:

Reaction Pathway Analysis: Density Functional Theory (DFT) calculations can be used to model the transition states of various synthetic routes, helping to predict which pathway is more energetically favorable and what byproducts might be expected.

Catalyst Design: Computational screening can be used to design new catalysts with enhanced activity and selectivity for the synthesis of this compound. Molecular docking and dynamics simulations can predict how a substrate will interact with a catalyst's active site. nih.govresearchgate.net

Property Prediction: The physical, chemical, and even biological properties of derivatives of this compound can be predicted using computational models. This can guide the synthesis of new molecules with desired characteristics, for example, as potential quorum-sensing inhibitors in bacteria. nih.govresearchgate.netnih.gov

A recent study on other β-keto esters demonstrated the use of computational analysis to evaluate reactivity and ADME (absorption, distribution, metabolism, and excretion) properties, showcasing the power of these theoretical tools in designing functional molecules. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What are the key physicochemical properties and safe handling protocols for Ethyl 3-oxo-4-(p-tolyl)butanoate?

- Answer : The compound has a molecular formula of C₁₂H₁₄O₃ and a molecular weight of 206.24 g/mol (CAS 718-08-1). Storage requires an inert atmosphere at room temperature to prevent degradation. Hazard statements (H315-H319-H335) indicate risks of skin/eye irritation and respiratory discomfort; precautions include using PPE and avoiding inhalation .

Q. How can researchers verify the identity and purity of this compound?

- Answer : Use ¹H NMR (e.g., δ = 7.08–7.14 ppm for aromatic protons) and LCMS (e.g., m/z 271.13 [M + Na]⁺) for structural confirmation. Purity (>95%) can be assessed via UPLC-MS with UV detection at 300 nm, as demonstrated in analogous ester syntheses .

Q. What are common structural analogs of this compound, and how do substituents affect reactivity?

- Answer : Analogs like Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate (CAS 1151240-88-8) and Ethyl 4-(3-chlorophenyl)-3-oxobutanoate (CAS 221122-22-1) highlight how electron-withdrawing groups (e.g., halogens) influence reactivity in nucleophilic substitutions or cycloadditions. The p-tolyl group enhances steric bulk and alters π-π interactions in catalysis .

Advanced Research Questions

Q. What synthetic strategies optimize the yield of this compound in multistep reactions?

- Answer : A TiCl₃-mediated reductive condensation (e.g., using PE/EtOAc solvent systems) achieved a 42% yield for a structurally related nitro-substituted analog. Yield improvements may involve optimizing stoichiometry, solvent polarity, and temperature gradients during purification .

Q. How can regio- and stereoselectivity be controlled in domino reactions involving this compound?

- Answer : In three-component reactions (e.g., with aromatic aldehydes and N-phenacylpyridinium bromide), Et₃N in acetonitrile under reflux enhances stereoselectivity. Base screening (e.g., DBU vs. Et₃N) and solvent polarity adjustments are critical for achieving >80% yields in trans-dihydrofuran derivatives .

Q. What challenges arise in functionalizing the 3-oxo group, and how can they be mitigated?

- Answer : Attempts to convert the 3-oxoester to enaminoesters (for Nenitzescu reactions) often fail due to competing aminolysis or Hunsdiecker cleavage. Alternative pathways, such as using tert-butyl ester protection (e.g., tert-butyl 2-oxo-3-(p-tolyl)butanoate), improve stability during functionalization .

Q. How is this compound applied in heterocyclic synthesis, particularly for bioactive molecules?

- Answer : Condensation with ortho-phenylenediamines or phenylhydrazines facilitates the synthesis of benzimidazoles and pyrazoles. For example, Ethyl 4-chloro-3-oxobutanoate derivatives undergo cyclization to form antiviral agents, validated via LCMS and biological activity assays .

Q. What analytical methods resolve contradictions in reaction mechanisms involving this ester?

- Answer : HRMS and isotopic labeling (e.g., ¹³C NMR) help track intermediates in multi-step pathways. For example, tert-butyl derivatives were characterized via HRMS (m/z 271.1310 [M + Na]⁺), confirming proposed mechanisms in ketone transfer reactions .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |